2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
2-methyl-1-pyrimidin-2-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6(2)7(9)8-10-4-3-5-11-8;;/h3-7H,9H2,1-2H3;2*1H |
InChI Key |
YWRNZYWLKMYGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Types:
- Alkylation of Pyrimidine: Introduction of the 2-methylpropan-1-amine side chain onto the pyrimidine ring via alkyl halide intermediates under basic conditions.
- Nucleophilic Substitution: Reaction of pyrimidin-2-yl precursors with amine nucleophiles to form the desired amine linkage.
- Salt Formation: Conversion of the free amine to the dihydrochloride salt by reaction with HCl.
Detailed Preparation Methods
Alkylation Route
- Starting Materials: Pyrimidin-2-yl halide (e.g., 2-chloropyrimidine) and 2-methylpropan-1-amine or its protected derivative.
- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to deprotonate the amine and facilitate nucleophilic attack.
- Temperature: Moderate heating (50–100 °C) to promote reaction kinetics.
- Workup: After completion, the reaction mixture is quenched with aqueous acid to form the dihydrochloride salt, followed by purification via recrystallization or column chromatography.
Multi-Step Synthesis via Intermediate Formation
- Step 1: Synthesis of an intermediate pyrimidin-2-ylpropylamine derivative by reaction of pyrimidine with an appropriate alkylating agent.
- Step 2: Introduction of the methyl group at the 2-position of the propan-1-amine chain through selective methylation or by using a methyl-substituted alkyl halide.
- Step 3: Conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethanol or isopropanol.
This method allows for better control over substitution patterns and stereochemistry.
Reaction Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, acetonitrile, ethanol | Polar aprotic solvents favor nucleophilic substitution |
| Base | Potassium carbonate, sodium hydride | Deprotonates amine, enhancing nucleophilicity |
| Temperature | 50–100 °C | Moderate heating improves yield |
| Reaction Time | 3–24 hours | Depends on reagent reactivity |
| Acid for Salt Formation | HCl in ethanol or dioxane | Forms stable dihydrochloride salt |
| Purification | Recrystallization, silica gel chromatography | Ensures high purity for research use |
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the chemical structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Melting Point Determination: Confirms salt formation and purity.
- Elemental Analysis: Validates molecular formula, especially chlorine content in dihydrochloride salt.
Comparative Notes on Similar Pyrimidine Derivatives
Other pyrimidine derivatives with amine side chains have been synthesized using similar alkylation and nucleophilic substitution strategies. The presence of substituents on the pyrimidine ring or the amine side chain can influence reaction conditions and yields. For example, derivatives with methyl or other alkyl groups require careful control of regioselectivity and stereochemistry during synthesis.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of pyrimidin-2-yl halide | Pyrimidin-2-yl chloride + 2-methylpropan-1-amine, K2CO3, DMF, 80 °C | 70–85 | Base-mediated nucleophilic substitution |
| 2 | Methylation (if required) | Methyl iodide or methyl bromide, base | 60–75 | Selective methylation step |
| 3 | Salt formation | HCl in ethanol or dioxane | Quantitative | Formation of dihydrochloride salt |
| 4 | Purification | Recrystallization or chromatography | >95 purity | Ensures compound suitability for research |
Research Findings on Preparation
- The alkylation approach is favored for its simplicity and scalability.
- Reaction conditions such as solvent choice and temperature critically affect the yield and purity.
- The dihydrochloride salt form improves solubility and stability, facilitating biological testing.
- Multi-step syntheses allow for structural modifications, enabling exploration of structure-activity relationships.
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine ring and amine group undergo oxidation under specific conditions:
-
Pyrimidine N-Oxidation : Under mild oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA), the pyrimidine nitrogen can form N-oxides. This modification enhances electrophilicity for subsequent substitutions .
-
Amine Oxidation : The primary amine group may oxidize to nitro or nitroso derivatives using strong oxidants like KMnO₄ or H₂O₂, though steric hindrance from the methyl group limits reactivity compared to unsubstituted analogs.
Table 1: Oxidation Pathways
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrimidine N-Oxidation | mCPBA, CH₂Cl₂, 0°C | Pyrimidine N-oxide | 65–78% | |
| Amine Oxidation | H₂O₂, FeSO₄ catalyst | Nitro derivative | ≤30% |
Alkylation and Acylation
The amine group participates in nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form tertiary amines. Steric effects from the pyrimidine ring influence regioselectivity.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane. Catalytic DMAP accelerates the reaction .
Nucleophilic Substitution on Pyrimidine
The pyrimidine ring undergoes electrophilic substitution, particularly at the 4- and 6-positions:
-
Halogenation : Bromination (Br₂/FeBr₃) or iodination (I₂/TBHP) introduces halogens, enabling cross-coupling reactions .
-
Amination : Reaction with ammonia or primary amines at elevated temperatures replaces leaving groups (e.g., Cl⁻) with amino functionalities .
Table 2: Substitution Reactions
| Position | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| C4 | Br₂, FeBr₃ | 4-Bromo-pyrimidine | Suzuki coupling precursor | |
| C6 | NH₃, Δ | 6-Amino-pyrimidine | Bioactive intermediate |
Reductive Amination and Cross-Coupling
-
Reductive Amination : Reacts with ketones/aldehydes (e.g., formaldehyde) under H₂/Pd-C to form branched amines, leveraging the chiral center for stereoselectivity .
-
Suzuki-Miyaura Coupling : Halogenated derivatives (e.g., 4-bromo) undergo palladium-catalyzed coupling with aryl boronic acids to generate biaryl structures .
Mechanistic Insight :
The pyrimidine ring’s electron-deficient nature directs metal catalysts (e.g., Pd(PPh₃)₄) to activate specific sites for cross-coupling, enabling modular derivatization .
Acid-Base Reactions
As a dihydrochloride salt, the compound exhibits pH-dependent solubility:
-
Deprotonation : Treatment with NaOH releases the free base, enhancing lipophilicity for organic-phase reactions .
-
Reprotonation : Reacidification with HCl restores water solubility, critical for biological assays.
Stability and Degradation
Scientific Research Applications
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Pyrimidine vs. Pyridine/Triazole/Isoindole : The pyrimidin-2-yl group in the target compound introduces a planar, electron-deficient aromatic system, which may enhance π-π stacking interactions in drug-receptor binding compared to pyridine (single nitrogen) or triazole (five-membered ring) .
- Solubility: All dihydrochloride salts exhibit improved water solubility due to ionic character. However, substituents like the pyridine-4-carboxylate ester in Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride may reduce solubility compared to the unsubstituted pyrimidine in the target compound .
Research Findings and Trends
- Synthetic Accessibility : Pyrimidine derivatives are often synthesized via nucleophilic substitution or cyclization reactions. The target compound’s synthesis likely parallels methods for 3-(1,3-dihydro-2H-isoindol-2-yl)propan-1-amine dihydrochloride, which involves coupling amines with heterocyclic halides .
- Biological Activity : Pyrimidine-based amines show higher binding affinity to enzymes like dihydrofolate reductase compared to pyridine or triazole analogs, as demonstrated in studies of structurally related compounds .
Biological Activity
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
The molecular formula for this compound is , with a molecular weight of approximately 223.14 g/mol. The compound is synthesized through the reaction of 2-methyl-1-(pyrimidin-2-yl)propan-1-amine with hydrochloric acid, resulting in the formation of the dihydrochloride salt, which enhances its solubility and stability for biological applications .
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate nitric oxide synthase (nNOS) activity, which is crucial in neurodegenerative disorders . The compound's ability to selectively inhibit nNOS suggests potential therapeutic applications in treating conditions like stroke and neurodegeneration.
Therapeutic Applications
Research indicates that this compound may serve as a precursor for developing novel drugs targeting various pathways:
- Neurodegenerative Disorders : By inhibiting nNOS, it could mitigate neuronal damage associated with diseases such as Alzheimer's and Parkinson's.
- Antifibrotic Activity : Studies have demonstrated that derivatives of this compound can inhibit collagen expression, indicating potential use in treating fibrotic diseases .
- Antimicrobial Potential : Related pyrimidine derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus, suggesting that this compound could be explored for antimicrobial applications .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
Comparative Analysis
When compared to similar compounds, such as 2-Methyl-1-(pyridin-2-yl)propan-1-amine, the dihydrochloride form of 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine demonstrates enhanced solubility and bioavailability. This property is critical for therapeutic applications where effective dosing is necessary .
Similar Compounds Overview
| Compound | Activity | Notes |
|---|---|---|
| 2-Methyl-1-(pyridin-2-yl)propan-1-amine | Moderate nNOS inhibition | Less soluble than the dihydrochloride form. |
| N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amines | Varying potency against kinases | Structural variations affect efficacy and selectivity. |
Q & A
Q. How can researchers optimize large-scale synthesis while maintaining reproducibility and yield?
- Methodology : Use process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor reaction progression. Apply QbD (Quality by Design) principles to identify critical process parameters (CPPs). Reference membrane separation technologies for purification scalability in CRDC classifications .
Methodological Notes
- Data Validation : Cross-reference all experimental results with open-access databases (e.g., PubChem, Reaxys) to ensure consistency with published analogs .
- Ethical Compliance : Adhere to institutional safety protocols for handling hydrochlorides (e.g., PPE, fume hoods), as outlined in Sigma-Aldrich safety sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
